(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQAALQKJPXPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzothiazole ring and a brominated thiophene moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with suitable carboxylic acid derivatives.
- Introduction of the Thiophene Ring : Utilized via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
- Final Coupling and Esterification : The final step involves coupling the benzothiazole and thiophene moieties, followed by esterification to form the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance, compounds with benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation in various cell lines, including A431 and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest mediated by specific signaling pathways like AKT and ERK .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Lines Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest | |
| H1299 | 4.0 | Inhibition of AKT/ERK |
Anti-inflammatory Effects
Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .
Case Study: Compound B7
In a study evaluating compound B7 (a benzothiazole derivative), it was found to significantly inhibit IL-6 and TNF-α production in vitro, suggesting potential for treating inflammatory conditions alongside cancer therapies .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine substituent enhances binding affinity to enzymes or receptors involved in tumor progression and inflammation.
Comparison with Similar Compounds
When compared to other benzothiazole derivatives, this compound exhibits unique characteristics due to its specific combination of functional groups. For instance, compounds like methyl 2-(5-bromo-2-thienyl)carbonyl imino derivatives show similar biological activities but may differ in potency and selectivity against certain cancer types or inflammatory pathways .
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| (Z)-methyl 2-(...)acetate | Moderate | Significant |
| Methyl 2-(5-bromo-2-thienyl)carbonyl imino | High | Moderate |
| (Z)-methyl 2-(...)sulfamoylbenzo[d]thiazol-3(2H) | Low | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related molecules, focusing on substituent effects, functional groups, and physicochemical implications.
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
Structural Differences :
- Core : Both share a benzo[d]thiazole scaffold.
- Substituents: Target: 6-methoxy, 2-(5-bromothiophene-2-carbonyl)imino, and methyl acetate. Analog: 2-cyanoacetate and indole-3-yl groups. Key Implications:
- The indole group in the analog may enhance π-π stacking interactions, whereas the bromothiophene in the target introduces steric bulk and electron-withdrawing effects.
Sulfonylurea Methyl Esters ()
Examples : Metsulfuron methyl ester, Ethametsulfuron methyl ester.
Structural Differences :
- Core : Triazine rings (e.g., 1,3,5-triazin-2-yl) vs. benzothiazole.
- Functional Groups: Sulfonylurea linkages vs. thiophene-carbonylimino. Key Implications:
- Sulfonylureas act as herbicides by inhibiting acetolactate synthase, a mode of action unlikely in the target due to divergent pharmacophores.
- The methyl ester in both classes improves membrane permeability, but the target’s bromothiophene may confer distinct electronic properties .
Thiazol-5-ylmethyl Carbamate Analogs ()
Examples : Compounds l, m, w, x.
Structural Differences :
- Core : Thiazole or bis-thiazole vs. benzothiazole.
- Functional Groups : Carbamates vs. acetate esters.
Key Implications : - Carbamates are prone to hydrolysis, whereas acetate esters offer intermediate stability.
Z-Configured Ethyl Ester Analog ()
Compound: (Z)-Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. Structural Differences:
- Substituents :
- Target: 5-Bromothiophene-2-carbonyl.
- Analog: 2-(Methylsulfonyl)benzoyl.
- Ester Chain : Methyl (target) vs. ethyl (analog).
Key Implications : - The methylsulfonyl group in the analog enhances polarity and hydrogen-bonding capacity compared to the bromothiophene’s hydrophobic character.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzothiazole core allows modular substitution, akin to methods in , enabling optimization for biological activity .
- Bioactivity Trends : Brominated thiophenes (target) and methylsulfonyl groups () are associated with kinase inhibition, whereas sulfonylureas () target plant enzymes .
- Ester Effects : Methyl esters (target) balance solubility and hydrolysis rates, whereas ethyl esters () prolong half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
